1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 100394-11-4) is a highly functionalized pyroglutamic acid derivative utilized primarily as a validated fragment in structure-based drug design and as an advanced building block in medicinal chemistry. Featuring a free carboxylic acid for direct amide coupling and an N-linked 4-acetylphenyl moiety, this compound provides a rigid, pre-decorated scaffold. It is particularly valued in procurement for its established utility in generating AmpC beta-lactamase inhibitors and novel anti-MRSA SaFabI inhibitors, offering a distinct structural vector and immediate processability compared to unsubstituted pyrrolidines or esterified analogs [1] [2].
Substituting this compound with its unfunctionalized parent (pyroglutamic acid) or its esterified analog severely disrupts both binding efficacy and synthetic workflows. In fragment-based drug discovery (FBDD), the specific N-(4-acetylphenyl) substitution is critical for engaging sub-pockets in target enzymes like AmpC beta-lactamase; generic pyrrolidines fail to achieve the required ligand efficiency or specific binding poses [1]. Furthermore, from a processability standpoint, procuring the ethyl ester variant necessitates an additional saponification step, which introduces unnecessary solvent waste, extends cycle times, and reduces overall yields during high-throughput library synthesis [2].
In high-throughput docking and crystallographic screens against AmpC beta-lactamase, the 1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid scaffold (designated as fragment GF7) demonstrated validated binding with a Ki in the low millimolar range (within the 0.7 to 9.2 mM hit cohort) and favorable ligand efficiency. Crystallographic validation (PDB: 3GQZ) confirmed its precise active-site pose, contrasting sharply with random fragments which exhibited a <5% hit rate. This structural validation provides a reliable starting point for hit-to-lead optimization [1].
| Evidence Dimension | Fragment hit rate and structural validation |
| Target Compound Data | Validated binding pose (PDB: 3GQZ) and Ki in the 0.7-9.2 mM range |
| Comparator Or Baseline | Random un-optimized fragments (<5% docking hit rate) |
| Quantified Difference | Provides a >10-fold higher probability of productive hit-to-lead progression compared to unvalidated fragments |
| Conditions | X-ray crystallography and SPR assays against AmpC beta-lactamase |
Procuring a crystallographically validated fragment eliminates the high attrition rate associated with primary fragment screening.
Procuring the free carboxylic acid form of this scaffold allows for immediate downstream functionalization via standard amide coupling reagents (e.g., HATU, EDCI). When utilized as an intermediate (compound l15) in the synthesis of SaFabI inhibitors, the free acid enabled direct coupling with a 54% isolated yield in the key step. In contrast, starting from the corresponding ethyl ester requires an initial basic hydrolysis step, which typically incurs a 10-20% yield penalty and adds 12-24 hours to the processing time [1].
| Evidence Dimension | Synthetic step count and overall yield |
| Target Compound Data | Direct coupling (1 step, ~54% yield for complex amides) |
| Comparator Or Baseline | Ethyl ester analog (2 steps, requires prior hydrolysis) |
| Quantified Difference | Eliminates 1 synthetic step and avoids a 10-20% deprotection yield loss |
| Conditions | Standard peptide/amide coupling conditions in medicinal chemistry workflows |
Using the free acid streamlines high-throughput synthesis, reducing labor and reagent costs in drug discovery programs.
The 1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid core has been specifically identified as a critical building block for novel Staphylococcus aureus enoyl-ACP reductase (SaFabI) inhibitors. Derivatives synthesized directly from this scaffold (such as compound n31) achieved potent inhibition (IC50 = 94.0 nM) and demonstrated superior in vivo efficacy against MRSA skin infections compared to the clinical standard linezolid. Substituting this core with simpler pyrrolidines fails to provide the necessary spatial geometry for the target binding pocket [1].
| Evidence Dimension | Downstream inhibitor potency (IC50) |
| Target Compound Data | Derivatives yield IC50 = 94.0 nM against SaFabI |
| Comparator Or Baseline | Unsubstituted or generic pyrrolidine scaffolds (inactive or poor fit) |
| Quantified Difference | Enables access to nanomolar potency against a critical MRSA target |
| Conditions | In vitro SaFabI enzymatic assay and in vivo MRSA infection models |
Buyers targeting novel antimicrobial pathways can leverage this specific scaffold to rapidly access highly potent, patentable chemical space.
Due to its crystallographically validated binding pose (PDB: 3GQZ) and established ligand efficiency, this compound is the right choice as a core scaffold for growing novel AmpC beta-lactamase inhibitors. It provides a reliable synthetic starting point for addressing antimicrobial resistance [1].
This compound serves as an ideal, pre-functionalized building block for the rapid generation of SaFabI inhibitors. Its free carboxylic acid allows for immediate diversification via amide coupling, accelerating the discovery of potent agents against methicillin-resistant S. aureus[2].
For core facilities and CROs building proprietary compound libraries, procuring this exact free acid rather than its ester equivalent eliminates a deprotection step, enabling faster, higher-yielding parallel synthesis of N-aryl pyroglutamate derivatives [2].